molecular formula C34H36N4O7 B035553 hexyl (2S)-3-(4-cyanatophenyl)-2-[[(2S)-3-(4-cyanatophenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate CAS No. 106755-33-3

hexyl (2S)-3-(4-cyanatophenyl)-2-[[(2S)-3-(4-cyanatophenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate

Numéro de catalogue B035553
Numéro CAS: 106755-33-3
Poids moléculaire: 612.7 g/mol
Clé InChI: LYIKEPUHFLJVIS-CONSDPRKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Hexyl (2S)-3-(4-cyanatophenyl)-2-[[(2S)-3-(4-cyanatophenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate is a chemical compound that has been synthesized for scientific research purposes. This compound is commonly referred to as hexyl-CPCA and is a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5).

Mécanisme D'action

Hexyl-CPCA is a selective antagonist for mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. The activation of mGluR5 leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC) pathway, which leads to the release of calcium from intracellular stores. By blocking the activity of mGluR5, hexyl-CPCA inhibits the activation of these intracellular signaling pathways.
Biochemical and Physiological Effects
Hexyl-CPCA has been shown to have several biochemical and physiological effects. In vitro studies have shown that hexyl-CPCA inhibits the activity of mGluR5 in a dose-dependent manner. In vivo studies have shown that hexyl-CPCA can reduce the severity of Parkinson's disease symptoms, reduce inflammation and pain, and reduce the reinforcing effects of drugs of abuse.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using hexyl-CPCA in lab experiments is its high selectivity for mGluR5. This allows researchers to study the specific role of mGluR5 in various physiological and pathological processes. However, one limitation of using hexyl-CPCA is its relatively short half-life, which requires frequent dosing in animal studies.

Orientations Futures

There are several future directions for the use of hexyl-CPCA in scientific research. One direction is to study the role of mGluR5 in other neurological disorders, such as schizophrenia and depression. Another direction is to develop more potent and selective mGluR5 antagonists for use in clinical trials. Finally, the development of new methods for the delivery of hexyl-CPCA may improve its efficacy in animal studies.

Méthodes De Synthèse

The synthesis of hexyl-CPCA involves several steps, including the protection of the carboxylic acid group, the coupling of the protected amino acid with the protected amino alcohol, and the deprotection of the amino acid and amino alcohol. The final product is obtained by coupling the deprotected amino acid with hexyl chloroformate in the presence of a base. This synthesis method has been optimized to provide high yields of pure hexyl-CPCA.

Applications De Recherche Scientifique

Hexyl-CPCA has been used extensively in scientific research as a tool to study the role of mGluR5 in various physiological and pathological processes. This compound has been shown to modulate the activity of mGluR5 in the central nervous system, which is involved in several neurological disorders such as Parkinson's disease, Alzheimer's disease, and addiction. Hexyl-CPCA has also been used to study the role of mGluR5 in pain perception and inflammation.

Propriétés

Numéro CAS

106755-33-3

Nom du produit

hexyl (2S)-3-(4-cyanatophenyl)-2-[[(2S)-3-(4-cyanatophenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate

Formule moléculaire

C34H36N4O7

Poids moléculaire

612.7 g/mol

Nom IUPAC

hexyl (2S)-3-(4-cyanatophenyl)-2-[[(2S)-3-(4-cyanatophenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate

InChI

InChI=1S/C34H36N4O7/c1-2-3-4-8-19-42-33(40)31(21-26-13-17-29(18-14-26)45-24-36)37-32(39)30(20-25-11-15-28(16-12-25)44-23-35)38-34(41)43-22-27-9-6-5-7-10-27/h5-7,9-18,30-31H,2-4,8,19-22H2,1H3,(H,37,39)(H,38,41)/t30-,31-/m0/s1

Clé InChI

LYIKEPUHFLJVIS-CONSDPRKSA-N

SMILES isomérique

CCCCCCOC(=O)[C@H](CC1=CC=C(C=C1)OC#N)NC(=O)[C@H](CC2=CC=C(C=C2)OC#N)NC(=O)OCC3=CC=CC=C3

SMILES

CCCCCCOC(=O)C(CC1=CC=C(C=C1)OC#N)NC(=O)C(CC2=CC=C(C=C2)OC#N)NC(=O)OCC3=CC=CC=C3

SMILES canonique

CCCCCCOC(=O)C(CC1=CC=C(C=C1)OC#N)NC(=O)C(CC2=CC=C(C=C2)OC#N)NC(=O)OCC3=CC=CC=C3

Synonymes

poly(CTTH-iminocarbonate)
poly(oxyimidocarbonyloxy-p-phenylene(2-(hexyloxycarbonyl)ethylene)imino(2-(1-(benzyloxy)formamido)-1-oxotrimethylene)-p-phenylene)

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.